molecular formula C8H11B B1377494 1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane CAS No. 950577-94-3

1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane

Cat. No.: B1377494
CAS No.: 950577-94-3
M. Wt: 187.08 g/mol
InChI Key: UMJDSEZANNCYRF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-(prop-2-yn-1-yl)cyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, or boron reagents are used, often in the presence of catalysts.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as alcohols, nitriles, or amines are formed.

    Addition Products: The addition of electrophiles to the prop-2-yn-1-yl group results in various substituted cyclobutane derivatives.

    Oxidation Products: Oxidation leads to the formation of cyclobutanols or cyclobutanones.

Scientific Research Applications

1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of novel materials with unique properties, such as polymers and nanomaterials.

    Medicinal Chemistry: Researchers explore its potential as a building block for drug discovery and development, particularly in the design of molecules with specific biological activities.

    Chemical Biology: The compound is utilized in studies involving the modification of biomolecules and the investigation of biological pathways.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In addition reactions, the prop-2-yn-1-yl group undergoes electrophilic addition, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclobutane ring.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-(prop-2-yn-1-yl)cyclobutane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Bromomethyl)-1-(but-2-yn-1-yl)cyclobutane: Similar but with a but-2-yn-1-yl group instead of a prop-2-yn-1-yl group.

    1-(Bromomethyl)-1-(prop-2-en-1-yl)cyclobutane: Similar but with a prop-2-en-1-yl group instead of a prop-2-yn-1-yl group.

Uniqueness

1-(Bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane is unique due to the presence of both a bromomethyl group and a prop-2-yn-1-yl group on the cyclobutane ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

1-(bromomethyl)-1-prop-2-ynylcyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Br/c1-2-4-8(7-9)5-3-6-8/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJDSEZANNCYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950577-94-3
Record name 1-(bromomethyl)-1-(prop-2-yn-1-yl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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